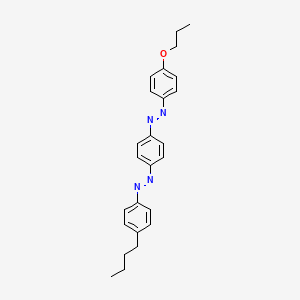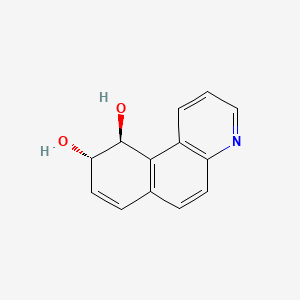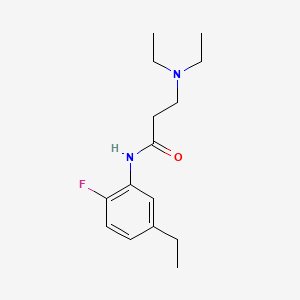
2,2'-Dithiobis(N-(3-(acetyloxy)propyl)benzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Dithiobis(N-(3-(acetyloxy)propyl)benzamide) is a compound belonging to the benzamide family, characterized by the presence of a dithiobis group and an acetyloxypropyl substituent. Benzamides are known for their diverse applications in medical, industrial, and biological fields due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(3-(acetyloxy)propyl)benzamide) typically involves the reaction of 2,2’-dithiobis(benzoyl chloride) with N-(3-(acetyloxy)propyl)amine. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions include maintaining the temperature at around 0-5°C initially and then allowing it to rise to room temperature over time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2,2’-Dithiobis(N-(3-(acetyloxy)propyl)benzamide) can undergo various chemical reactions, including:
Oxidation: The dithiobis group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiobis bond, yielding two thiol-containing benzamide molecules.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol-containing benzamides.
Substitution: Benzamides with different substituents replacing the acetyloxy group.
科学研究应用
2,2’-Dithiobis(N-(3-(acetyloxy)propyl)benzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of 2,2’-Dithiobis(N-(3-(acetyloxy)propyl)benzamide) involves its interaction with molecular targets such as enzymes and receptors. The dithiobis group can form disulfide bonds with thiol groups in proteins, potentially altering their function. The acetyloxypropyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness .
相似化合物的比较
Similar Compounds
2,2’-Dithiobis(benzamide): Lacks the acetyloxypropyl group, making it less effective in certain applications.
N-(3-(acetyloxy)propyl)benzamide: Does not contain the dithiobis group, limiting its ability to form disulfide bonds.
Uniqueness
2,2’-Dithiobis(N-(3-(acetyloxy)propyl)benzamide) is unique due to the combination of the dithiobis and acetyloxypropyl groups, which confer distinct chemical properties and biological activities. This dual functionality makes it a versatile compound in various fields of research and application.
属性
| 88848-48-0 | |
分子式 |
C24H28N2O6S2 |
分子量 |
504.6 g/mol |
IUPAC 名称 |
3-[[2-[[2-(3-acetyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propyl acetate |
InChI |
InChI=1S/C24H28N2O6S2/c1-17(27)31-15-7-13-25-23(29)19-9-3-5-11-21(19)33-34-22-12-6-4-10-20(22)24(30)26-14-8-16-32-18(2)28/h3-6,9-12H,7-8,13-16H2,1-2H3,(H,25,29)(H,26,30) |
InChI 键 |
UAICOZIKAKZIDY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCOC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12799872.png)
![(1S,14S)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12799879.png)
